molecular formula C17H21N3O4S2 B12344343 Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12344343
M. Wt: 395.5 g/mol
InChI Key: PEBUPNOMTVMQHK-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a thiazolidine ring, a benzothiophene core, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes that focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and benzothiophene core are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a thiazolidine ring, benzothiophene core, and ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H21N3O4S2/c1-3-24-16(23)13-9-5-4-8(2)6-10(9)25-15(13)19-12(21)7-11-14(22)20-17(18)26-11/h8,11H,3-7H2,1-2H3,(H,19,21)(H2,18,20,22)

InChI Key

PEBUPNOMTVMQHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)NC(=N)S3

Origin of Product

United States

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